N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide
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Overview
Description
N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide is a synthetic compound that belongs to the indazole family This compound is characterized by its unique structure, which includes a butyl group, two methoxy groups, and a carboxamide group attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate ketone or aldehyde.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a suitable methylating agent like methyl iodide.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine or amide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-3-nitrobenzenesulfonamide: Another compound with a butyl group and a sulfonamide moiety.
N-Butyl-2H-indazole-6-carboxamide: A similar compound lacking the methoxy groups.
Uniqueness
N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide is unique due to the presence of both methoxy groups and the specific substitution pattern on the indazole ring
Properties
CAS No. |
919108-31-9 |
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Molecular Formula |
C16H23N3O3 |
Molecular Weight |
305.37 g/mol |
IUPAC Name |
N-butyl-3-methoxy-2-(2-methoxyethyl)indazole-6-carboxamide |
InChI |
InChI=1S/C16H23N3O3/c1-4-5-8-17-15(20)12-6-7-13-14(11-12)18-19(9-10-21-2)16(13)22-3/h6-7,11H,4-5,8-10H2,1-3H3,(H,17,20) |
InChI Key |
GUEZNUFVXXYRNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)CCOC |
Origin of Product |
United States |
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